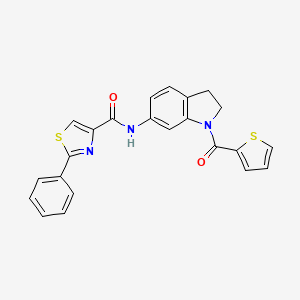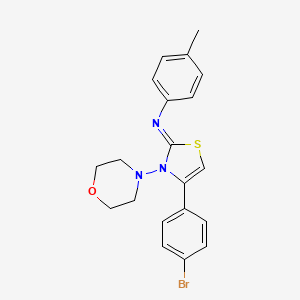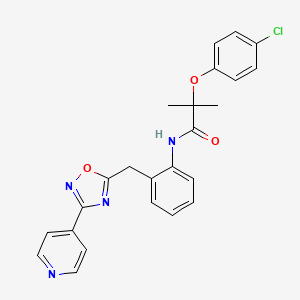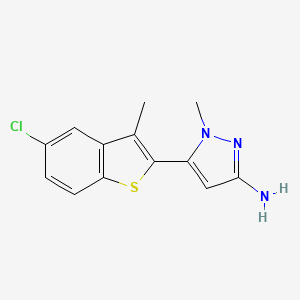
4-methyl-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-methyl-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry and is used in the synthesis of many biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as FT-IR, 1H-NMR, and 13C-NMR spectroscopy, as well as elemental analysis . These techniques can confirm the structures of synthetic derivatives .Scientific Research Applications
Drug Discovery and Development
The pyrrolidine ring, a core component of this compound, is a saturated five-membered ring containing nitrogen . It is widely used in medicinal chemistry due to its ability to efficiently explore pharmacophore space, contribute to stereochemistry, and increase three-dimensional coverage . This compound could be pivotal in the development of new drugs with selective biological targets, offering a range of possibilities from antibacterial agents to treatments for human diseases.
Biological Activity Profiling
The presence of the pyrrolidine ring can significantly influence the biological activity of compounds . The stereogenicity of carbons in the pyrrolidine ring means that different stereoisomers can bind to enantioselective proteins in diverse ways, leading to varied biological profiles. This compound could be used to study the structure-activity relationship (SAR) and understand how different substituents affect biological activity.
Pharmacokinetics and ADME/Tox Studies
Heterocyclic compounds like pyrrolidine are essential for modifying physicochemical parameters to achieve optimal ADME/Tox results for drug candidates . This compound’s unique structure could be used to investigate how changes in its molecular framework affect its absorption, distribution, metabolism, excretion, and toxicity profiles.
Agrochemical Research
Pyridazine derivatives, such as those found in this compound, exhibit a wide range of biological activities and have applications in agrochemical research . They can be used as herbicides, insecticides, and plant growth regulators. The functionalization of the pyridazine ring allows for the creation of novel compounds with potential use in improving agricultural productivity.
Therapeutic Applications
The pyridazine moiety is associated with various pharmacological activities, including vasodilation, analgesic, anti-inflammatory, and antimicrobial effects . This compound could be explored for its therapeutic potential in treating a variety of conditions, leveraging the pyridazine ring’s reactivity and the ability to undergo functionalization at different positions.
Chemical Synthesis and Functionalization
The compound’s structure allows for the possibility of further functionalization, which is crucial in synthetic organic chemistry . Researchers can use this compound as a starting point to synthesize a wide array of derivatives, each with potentially unique biological or chemical properties.
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrrolidine derivatives, have been used to obtain compounds for the treatment of various human diseases .
Mode of Action
It’s known that pyrrolidine derivatives can efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional (3d) coverage due to the non-planarity of the ring .
Biochemical Pathways
Compounds with similar structures, such as pyrrolidine and pyridazinone derivatives, have shown a wide range of pharmacological activities .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-methyl-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide. For instance, storage conditions can affect the stability of the compound . .
Future Directions
properties
IUPAC Name |
4-methyl-N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O/c1-16-7-9-17(10-8-16)22(27)23-19-6-4-5-18(15-19)20-11-12-21(25-24-20)26-13-2-3-14-26/h4-12,15H,2-3,13-14H2,1H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWPYDGFDYSUQFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2972304.png)
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-tert-butylbenzamide](/img/structure/B2972305.png)




![N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-3-(1H-pyrazol-1-yl)benzamide](/img/structure/B2972314.png)

![2-Cyclopropyl-4-[4-[6-(furan-2-yl)pyridazin-3-yl]piperazin-1-yl]-6-methylpyrimidine](/img/structure/B2972317.png)


![2-chloro-N-[4-(cyanosulfanyl)-2,6-diethylphenyl]acetamide](/img/structure/B2972324.png)
